molecular formula C16H16ClNO3S B3941162 3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)propanamide

3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)propanamide

Cat. No. B3941162
M. Wt: 337.8 g/mol
InChI Key: UQSSNQBKEULHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)propanamide, also known as MCOPPB, is a chemical compound that has gained attention in scientific research due to its potential as a modulator of the dopamine system. The compound was first synthesized in 2005 by researchers at the University of California, Los Angeles, and has since been the subject of numerous studies exploring its properties and potential applications.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)propanamide involves its binding to the dopamine transporter protein, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the reuptake of dopamine, this compound increases the availability of the neurotransmitter in the brain, leading to increased dopamine signaling and improved neural function.
Biochemical and Physiological Effects:
In addition to its effects on dopamine signaling, this compound has been found to have other biochemical and physiological effects. For example, the compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. This compound has also been found to have anti-inflammatory properties and may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)propanamide for laboratory experiments is its specificity for the dopamine transporter, which allows researchers to study the effects of dopamine modulation in a more targeted way. However, one limitation of the compound is its relatively short half-life, which may make it less suitable for certain types of experiments.

Future Directions

There are several potential future directions for research on 3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)propanamide. One area of interest is the compound's potential as a treatment for addiction, particularly in the context of opioid use disorder. Other potential applications include the treatment of cognitive disorders such as Alzheimer's disease and the use of this compound as a tool for studying the role of dopamine in various neurological and psychiatric conditions.

Scientific Research Applications

3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)propanamide has been found to have potential applications in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. In preclinical studies, the compound has been shown to modulate dopamine release and uptake in the brain, leading to improvements in motor function and cognitive performance.

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-12-3-2-4-14(11-12)18-16(19)9-10-22(20,21)15-7-5-13(17)6-8-15/h2-8,11H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSSNQBKEULHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669040
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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